molecular formula C21H25ClN2O5S B12473581 3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide

3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide

Cat. No.: B12473581
M. Wt: 453.0 g/mol
InChI Key: PGQXEBIEGWOIRT-UHFFFAOYSA-N
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Description

3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes an azepane ring, a sulfonamide group, and methoxy and chloro substituents on the benzene ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide typically involves multiple steps. One common approach is to start with the appropriate benzene derivative and introduce the azepane ring through a series of reactions, including nucleophilic substitution and cyclization. The sulfonamide group is then introduced using sulfonyl chloride and an amine under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and continuous flow chemistry techniques.

Chemical Reactions Analysis

Types of Reactions

3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

    Reduction: The sulfonamide group can be reduced to form amines.

    Substitution: The chloro substituent can be replaced by other nucleophiles through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst (Pd/C) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can be used under basic conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of primary or secondary amines.

    Substitution: Formation of substituted benzene derivatives.

Scientific Research Applications

3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This can lead to various biological effects, such as inhibition of cell proliferation or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Similar Compounds

  • 3-(azepan-1-ylcarbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide
  • 1-(azepan-1-yl)-2-[(3-chloro-4-methoxyphenyl)amino]propan-1-one

Uniqueness

This compound is unique due to its specific combination of functional groups and structural features. This uniqueness can result in distinct biological activities and chemical reactivity compared to similar compounds.

Properties

Molecular Formula

C21H25ClN2O5S

Molecular Weight

453.0 g/mol

IUPAC Name

3-(azepane-1-carbonyl)-N-(3-chloro-4-methoxyphenyl)-4-methoxybenzenesulfonamide

InChI

InChI=1S/C21H25ClN2O5S/c1-28-19-10-8-16(14-17(19)21(25)24-11-5-3-4-6-12-24)30(26,27)23-15-7-9-20(29-2)18(22)13-15/h7-10,13-14,23H,3-6,11-12H2,1-2H3

InChI Key

PGQXEBIEGWOIRT-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)S(=O)(=O)NC2=CC(=C(C=C2)OC)Cl)C(=O)N3CCCCCC3

Origin of Product

United States

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